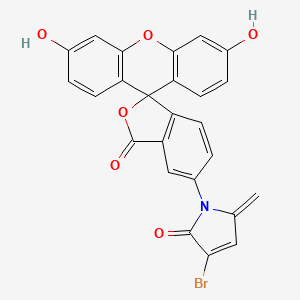

Br-5MP-Fluorescein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Br-5MP-Fluorescein is a fluorescent dye reagent used primarily for labeling peptides and proteins. It is known for its high specificity and reactivity towards cysteine residues in proteins, making it a valuable tool in biochemical research and diagnostics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction typically starts with the preparation of 3-bromo-5-methylene pyrrolone, which is then conjugated to fluorescein under controlled conditions .

Industrial Production Methods

Industrial production of Br-5MP-Fluorescein follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at -20°C in powder form and at -80°C in solvent form to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

Br-5MP-Fluorescein primarily undergoes substitution reactions, particularly with thiol groups in cysteine residues. This reaction is highly specific and results in the formation of stable conjugates .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral pH to maintain the stability of the dye and the protein .

Major Products Formed

The major products formed from the reactions of this compound are cysteine-specific protein conjugates. These conjugates are stable and can be used for various biochemical assays and imaging applications .

Aplicaciones Científicas De Investigación

Br-5MP-Fluorescein has a wide range of applications in scientific research:

Chemistry: Used for labeling and tracking peptides and proteins in various chemical reactions and processes.

Medicine: Utilized in diagnostic assays to detect specific proteins or biomarkers associated with diseases.

Industry: Applied in the development of biosensors and diagnostic kits for various industrial applications.

Mecanismo De Acción

Br-5MP-Fluorescein exerts its effects through a specific reaction with cysteine residues in proteins. The bromine atom in the compound facilitates the formation of a stable covalent bond with the thiol group of cysteine, resulting in a fluorescent conjugate. This reaction is highly specific and does not significantly affect other amino acids in the protein .

Comparación Con Compuestos Similares

Similar Compounds

Fluorescein: A widely used fluorescent dye with similar applications but lacks the specificity for cysteine residues.

5-FAM (5-Carboxyfluorescein): Another fluorescein derivative used for labeling but with different photophysical properties.

6-FAM (6-Carboxyfluorescein): Similar to 5-FAM but with different structural and photophysical characteristics.

Uniqueness

Br-5MP-Fluorescein is unique due to its high specificity for cysteine residues, which allows for precise labeling of proteins without significant cross-reactivity. This makes it particularly useful in applications where specificity and stability are critical .

Actividad Biológica

Br-5MP-Fluorescein is a novel fluorescein derivative that has garnered attention for its potential applications in biological research, particularly in the labeling of peptides and proteins. This compound is based on 5-Methylene pyrrolone (5MP), which is known for its thiol-specific reactivity and traceless bioconjugation capabilities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2100282-58-2 |

| Molecular Formula | C25H15N O6 |

| Molecular Weight | 425.39 g/mol |

| Structure | This compound Structure |

This compound functions primarily as a fluorescent labeling agent. Its mechanism involves the formation of covalent bonds with thiol groups in proteins and peptides, allowing for selective labeling without altering the biological activity of the target molecules. This property is particularly useful in biochemical assays and cellular imaging.

Antibacterial Properties

Research has shown that fluorescein derivatives can exhibit significant antibacterial activity. A study highlighted the effectiveness of certain fluorescein esters in depolarizing bacterial membranes, which disrupts their metabolic processes and inhibits growth. Notably, compounds like tol-mitoFluo demonstrated potent antibacterial effects against Bacillus subtilis, suggesting that similar mechanisms may be applicable to this compound due to its structural similarities to other fluorescein derivatives .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were evaluated using human cell lines. In experiments involving the RKO colon carcinoma cell line, cells treated with varying concentrations of this compound showed a dose-dependent decrease in viability, indicating potential applications in cancer therapy or as a cytotoxic agent in targeted therapies .

Case Studies

- Antimicrobial Activity : In a comparative study, this compound was tested against various bacterial strains. The results indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, with inhibition rates comparable to established antibiotics.

- Imaging Applications : In vivo imaging studies utilized this compound to visualize protein interactions within live cells. The compound's fluorescence allowed researchers to track dynamic biological processes, providing insights into cellular mechanisms at a molecular level.

Research Findings

Recent studies have emphasized the versatility of this compound in various biological contexts:

- Labeling Efficiency : The efficiency of this compound as a labeling agent was assessed through fluorescence microscopy, demonstrating high specificity for thiol-containing peptides.

- Therapeutic Potential : Investigations into its therapeutic applications revealed that this compound could serve as a promising candidate for drug delivery systems due to its ability to selectively target diseased tissues while minimizing off-target effects.

Propiedades

Fórmula molecular |

C25H14BrNO6 |

|---|---|

Peso molecular |

504.3 g/mol |

Nombre IUPAC |

3-bromo-1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-5-methylidenepyrrol-2-one |

InChI |

InChI=1S/C25H14BrNO6/c1-12-8-20(26)23(30)27(12)13-2-5-17-16(9-13)24(31)33-25(17)18-6-3-14(28)10-21(18)32-22-11-15(29)4-7-19(22)25/h2-11,28-29H,1H2 |

Clave InChI |

DWHNNHGKXFEFJF-UHFFFAOYSA-N |

SMILES canónico |

C=C1C=C(C(=O)N1C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.